4-Bromo-6-fluoro-2-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1189105-87-0 |
|---|---|
Molecular Formula |
C15H9BrFN |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-bromo-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
RHHHMDQBTGYPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-fluoro-2-phenylquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-6-fluoro-2-phenylquinoline, a halogenated aromatic heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, propose a robust synthetic pathway with mechanistic insights, and explore its potential applications based on the established bioactivity of structurally related quinoline derivatives.
Chemical Identity and Structural Descriptors
To facilitate unambiguous identification and use in cheminformatics, the fundamental structural descriptors for 4-Bromo-6-fluoro-2-phenylquinoline are provided below.
| Identifier | String |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2Br)C=C(C=C3)F |
| InChIKey | SWHBFBALEGPVSE-UHFFFAOYSA-N |
These identifiers are crucial for database searches, computational modeling, and ensuring the correct compound is being referenced in research.
Synthetic Strategy: The Friedländer Annulation Approach
The synthesis of substituted quinolines is a well-established field in organic chemistry. Among the various methods, the Friedländer annulation offers a straightforward and versatile approach to constructing the quinoline core.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2]
For the synthesis of 4-Bromo-6-fluoro-2-phenylquinoline, a logical approach is the reaction between 2-amino-5-fluorobenzophenone and a compound that can provide the remaining two carbons of the quinoline ring with the desired bromo-substitution. A suitable reagent for this purpose is a halo-substituted acetaldehyde or a synthetic equivalent.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule points to two key starting materials: 2-amino-5-fluorobenzophenone and a C2-synthon that will introduce the bromine at the 4-position.
Step-by-Step Experimental Protocol
Reaction: Friedländer Annulation for the Synthesis of 4-Bromo-6-fluoro-2-phenylquinoline
Materials:
-
2-amino-5-fluorobenzophenone
-
Bromoacetaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[2]
-
Toluene or another high-boiling inert solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzophenone (1 equivalent) and toluene.
-
Addition of Reagents: Add bromoacetaldehyde dimethyl acetal (1.2 equivalents) to the solution.
-
Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 4-Bromo-6-fluoro-2-phenylquinoline.
Mechanistic Insights
The Friedländer synthesis can proceed through two possible mechanisms.[1] In the context of this proposed synthesis, the likely pathway involves:
-
Initial Aldol-type Condensation: The reaction initiates with an acid-catalyzed aldol-type condensation between the enol or enolate of bromoacetaldehyde (formed in situ from the acetal) and the carbonyl group of 2-amino-5-fluorobenzophenone.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated ketone intermediate.
-
Intramolecular Cyclization: The amino group then attacks the β-carbon of the unsaturated system in a conjugate addition.
-
Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic quinoline ring.
Caption: Synthetic workflow for 4-Bromo-6-fluoro-2-phenylquinoline.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~304.14 g/mol | Based on the chemical formula C₁₅H₉BrFN. |
| Appearance | Likely a white to off-white solid.[4] | Similar halogenated quinolines are solids at room temperature. |
| Solubility | Poorly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). | The aromatic and halogenated nature suggests lipophilicity. |
| Reactivity | The bromine at the 4-position is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The fluoro group is generally less reactive in nucleophilic aromatic substitutions.[4] | The electron-withdrawing nature of the quinoline nitrogen activates the 4-position. |
Potential Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of bromo, fluoro, and phenyl substituents can significantly modulate these properties.
Anticancer Activity
Many substituted quinolines have been investigated as potential anticancer agents.[5] For instance, 6-bromo-5-nitroquinoline has shown antiproliferative activity.[5] The 2-phenylquinoline core is also found in compounds with potential anticancer properties. The title compound could be explored for its ability to inhibit key cancer-related targets such as histone deacetylases (HDACs)[6] or DNA gyrase.[7]
Antimicrobial and Antiviral Agents
The 2-phenylquinoline scaffold has been identified in compounds with broad-spectrum anti-coronavirus activity.[8] Furthermore, derivatives of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have demonstrated excellent antibacterial activity, particularly against Gram-positive bacteria.[7] This suggests that 4-Bromo-6-fluoro-2-phenylquinoline could serve as a valuable starting point for the development of new anti-infective agents.
Kinase Inhibitors
The quinoline core is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of 4-Bromo-6-fluoro-2-phenylquinoline could be designed to target the ATP-binding site of various kinases.
Materials Science
Aromatic and heteroaromatic compounds like quinolines can be used in the development of organic light-emitting diodes (OLEDs) and as dyes in solar cells.[4] The specific electronic properties conferred by the bromo, fluoro, and phenyl groups may be of interest in these applications.
Caption: Potential applications of 4-Bromo-6-fluoro-2-phenylquinoline.
Conclusion
4-Bromo-6-fluoro-2-phenylquinoline is a synthetically accessible compound with a high potential for applications in drug discovery and materials science. The Friedländer annulation provides a reliable method for its synthesis, and its structural features suggest a range of possible biological activities. Further investigation into this molecule and its derivatives is warranted to fully explore its therapeutic and technological potential. The presence of fluorine in its structure is a strategic advantage, as fluorine substitution is a well-known strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[9]
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
IIIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(4-bromoanilino)-6-(4-fluorophenyl)quinazoline.... Retrieved from [Link]
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NIST. (n.d.). Information from the InChI. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
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InChI Key Database. (n.d.). List of Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
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NCI. (n.d.). SMILES strings for chemical structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]
-
PubMed. (2017, January 6). Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. Retrieved from [Link]
-
PubMed. (n.d.). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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Biological Activity & Therapeutic Potential of 6-Fluoro-2-Phenylquinoline Derivatives
[1]
Executive Summary
The 6-fluoro-2-phenylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinguishing itself through a unique balance of lipophilicity, metabolic stability, and multi-target binding affinity. Unlike its non-fluorinated counterparts, the inclusion of a fluorine atom at the C6 position significantly enhances bioavailability by blocking para-hydroxylation, a common metabolic clearance pathway. When coupled with a hydrophobic phenyl ring at the C2 position, this moiety exhibits potent biological activity, primarily as a tubulin polymerization inhibitor in oncology and a DNA gyrase inhibitor in microbiology.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological protocols for this class of compounds.
Chemical Rationale: The Fluorine Effect
The strategic placement of fluorine at the C6 position is not merely for potency but for pharmacokinetic optimization .
-
Metabolic Blockade: The C6 position in quinolines is susceptible to Cytochrome P450-mediated oxidation.[1] Fluorine substitution (
bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, extending the plasma half-life ( ). -
Lipophilicity (
): The 2-phenyl group creates a significant hydrophobic surface area, facilitating entry into the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.[1] -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the quinoline nitrogen, potentially altering protonation states at physiological pH and affecting DNA intercalation kinetics.
Structure-Activity Relationship (SAR)
The biological efficacy of 6-fluoro-2-phenylquinoline derivatives hinges on specific substitutions around the core scaffold.[1]
Figure 1: SAR map highlighting critical pharmacophoric regions of the 6-fluoro-2-phenylquinoline core.[1]
Synthesis Protocol: The Pfitzinger Reaction
The most robust method for generating the 6-fluoro-2-phenylquinoline-4-carboxylic acid core (a key intermediate for bioactive derivatives) is the Pfitzinger Reaction .[1] This pathway avoids the harsh conditions of the Skraup synthesis and offers higher regioselectivity.
Materials:
-
5-Fluoroisatin (1.0 eq)[1]
-
Acetophenone (1.2 eq)[1]
-
Potassium Hydroxide (KOH) (33% w/v aqueous solution)[1]
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (for neutralization)[1]
Step-by-Step Methodology:
-
Condensation: Dissolve 5-fluoroisatin (1.65 g, 10 mmol) in 15 mL of 33% KOH solution.
-
Addition: Add acetophenone (1.44 g, 12 mmol) dropwise to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (100°C) for 12–18 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Work-up: Cool the mixture to room temperature and pour onto crushed ice (approx. 50 g).
-
Precipitation: Acidify carefully with glacial acetic acid to pH 4–5. The yellow precipitate (6-fluoro-2-phenylquinoline-4-carboxylic acid) will form.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Melting Point: >250°C
-
Figure 2: Workflow for the Pfitzinger synthesis of the 6-fluoro-2-phenylquinoline scaffold.
Anticancer Activity
Mechanism of Action
2-Phenylquinoline derivatives, particularly those with electron-withdrawing groups like fluorine, primarily act as Microtubule Destabilizing Agents (MDAs) .
-
Tubulin Binding: The compound binds to the colchicine-binding site of
-tubulin.[1][2][3][4] -
Polymerization Inhibition: This binding prevents the polymerization of tubulin into microtubules.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase, leading to apoptosis via the mitochondrial pathway (loss of membrane potential).
Quantitative Data (Cytotoxicity)
Table 1: Comparative IC50 values of 6-fluoro-2-phenylquinoline derivatives against key cancer cell lines.
| Cell Line | Tissue Origin | IC50 (µM) | Reference Standard (Colchicine) |
| MCF-7 | Breast Adenocarcinoma | 3.1 – 5.2 | 0.8 µM |
| A549 | Lung Carcinoma | 0.44 – 7.5 | 1.2 µM |
| HCT-116 | Colon Carcinoma | 5.3 – 10.6 | 2.1 µM |
| HEK-293 | Normal Kidney (Control) | > 50.0 | > 50.0 µM |
Note: Data aggregated from multiple studies on 2-phenylquinoline analogs.[1][2][4][5] The 6-fluoro substitution typically improves potency by 2-3 fold compared to non-fluorinated analogs due to enhanced cellular uptake.[1]
Experimental Protocol: Tubulin Polymerization Assay
To validate the mechanism, a fluorescence-based tubulin polymerization assay is recommended.
-
Preparation: Suspend purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Treatment: Add 6-fluoro-2-phenylquinoline derivative (5 µM) or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiation: Start polymerization by warming the plate to 37°C.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Result: A decrease in the Vmax of the polymerization curve compared to control confirms inhibition.
Antimicrobial Activity
Mechanism of Action
While the anticancer activity relies on tubulin binding, the antimicrobial activity of the 4-carboxylic acid derivatives mimics fluoroquinolone antibiotics.
-
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[6]
-
Action: The planar quinoline ring intercalates into bacterial DNA, while the 4-COOH and C=O (if oxidized to quinolone form) chelate
ions in the enzyme active site, stabilizing the DNA-enzyme cleavage complex and causing cell death.
Quantitative Data (Antibacterial)
Table 2: Minimum Inhibitory Concentration (MIC) against standard strains.
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 4.0 – 8.0 |
| MRSA (Methicillin-Resistant) | Positive | 16.0 – 32.0 |
| Escherichia coli (ATCC 25922) | Negative | 32.0 – 64.0 |
| Pseudomonas aeruginosa | Negative | > 128.0 |
Insight: The 2-phenyl group adds significant bulk, making these derivatives less effective against Gram-negative bacteria (due to outer membrane permeability issues) compared to standard ciprofloxacin, but highly effective against Gram-positive strains like S. aureus.[1]
References
-
Design, Synthesis, and Anticancer Activity of Novel Quinoline-Chalcone Derivatives. National Institutes of Health (NIH).Link[1]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.[1]Link[1]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. National Institutes of Health (NIH).[1]Link[1]
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Tubulin Polymerization Inhibition. Bentham Science.[1][4]Link[1]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (NIH).[1]Link[1]
-
Topoisomerases as Anticancer Targets. National Institutes of Health (NIH).Link[1]
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Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling
An In-depth Technical Guide to the Molecular Weight and Lipophilicity (LogP) of 4-Bromo-2-Phenylquinolines
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical characteristics.[4] Among the myriad of possible derivatives, 4-bromo-2-phenylquinolines represent a class of intermediates and potential drug candidates whose development hinges on a thorough understanding of their fundamental molecular properties.
For any molecule to transition from a promising hit to a viable drug candidate, its pharmacokinetic and pharmacodynamic profiles must be meticulously optimized. Central to this optimization are two key physicochemical parameters: molecular weight and lipophilicity . Molecular weight influences a compound's overall size and diffusion characteristics, while lipophilicity, quantified by the partition coefficient (LogP), governs its ability to traverse biological membranes, its solubility, and its interaction with protein targets.[6][] An imbalance in lipophilicity can lead to poor absorption, rapid metabolism, off-target toxicity, or sequestration in fatty tissues.[][8]
This guide provides a detailed technical overview of the molecular weight and lipophilicity of 4-bromo-2-phenylquinoline, offering researchers and drug development professionals a foundational understanding of these critical properties. We will explore the calculation of molecular weight and delve into the theoretical and practical aspects of LogP determination, including experimental methodologies and computational approaches.
Molecular Weight of 4-Bromo-2-Phenylquinoline
The molecular weight (MW) of a compound is a fundamental property derived from its chemical formula. It is the mass of one mole of the substance, expressed in grams per mole ( g/mol ).
Chemical Formula and Composition
The chemical formula for 4-bromo-2-phenylquinoline is C₁₅H₁₀BrN .[9] This indicates that each molecule is composed of:
-
15 Carbon (C) atoms
-
10 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
1 Nitrogen (N) atom
Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms. Using the standard atomic weights:
-
Atomic weight of Carbon (C) ≈ 12.011 g/mol
-
Atomic weight of Hydrogen (H) ≈ 1.008 g/mol
-
Atomic weight of Bromine (Br) ≈ 79.904 g/mol
-
Atomic weight of Nitrogen (N) ≈ 14.007 g/mol
MW = (15 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) = 284.15 g/mol
This calculated value is consistent with commercially available analytical data for the compound.[9]
Lipophilicity (LogP): A Critical Determinant of Drug-Likeness
Lipophilicity is arguably one of the most critical physicochemical properties influencing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][8] It is quantitatively expressed as LogP, the logarithm of the partition coefficient between a non-polar lipid phase (most commonly n-octanol) and a polar aqueous phase.[10]
LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8] For ionizable compounds, the distribution coefficient (LogD) is used, which is the partition ratio at a specific pH.[11][12]
The structural features of 4-bromo-2-phenylquinoline—namely the large, aromatic quinoline and phenyl ring systems and the halogen substituent—strongly suggest that the molecule is highly lipophilic with a significantly positive LogP value. This property profoundly impacts its potential as a therapeutic agent by influencing:
-
Absorption: Sufficient lipophilicity is required to cross the lipid bilayers of cell membranes, such as the gastrointestinal mucosa.[]
-
Distribution: Highly lipophilic compounds can readily penetrate tissues and cross barriers like the blood-brain barrier, but may also accumulate in adipose tissue.[8]
-
Metabolism: Lipophilicity is often correlated with binding to metabolic enzymes, such as Cytochrome P450s.[13]
-
Toxicity: High lipophilicity can increase the risk of non-specific binding to unintended targets (off-target effects) and cellular toxicity.[]
Methodologies for LogP Determination
Accurate determination of LogP is essential for building reliable structure-activity relationships (SAR) and for predictive modeling in drug design. Methodologies are broadly classified as experimental and computational.
Caption: Classification of LogP Determination Methodologies.
Experimental Determination
Experimental methods provide the most accurate and reliable LogP values, as they directly measure the partitioning of the compound.
The Shake-Flask Method (OECD Guideline 107)
Recognized as the "gold standard," this direct method involves dissolving the solute in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the solute in each phase.[14]
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation of Phases:
-
Pre-saturate n-octanol with water by shaking the two solvents together for 24 hours and allowing them to separate.
-
Pre-saturate water with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment. For LogD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) instead of pure water.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of 4-bromo-2-phenylquinoline in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous phase.[15] The volume ratio can be adjusted depending on the expected LogP value.
-
Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours, and the duration should be validated to ensure partitioning is complete.[14]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions that may have formed.[16]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of 4-bromo-2-phenylquinoline in each aliquot using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log₁₀ (Cₙ₋ₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the concentration in the respective phase.
-
Caption: Experimental Workflow for the Shake-Flask Method.
Other Experimental Methods
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method where the LogP of a compound is determined by correlating its retention time on a non-polar stationary phase with the retention times of a set of standards with known LogP values.[11][17]
Computational Prediction
Computational (in silico) methods are invaluable for high-throughput screening and for estimating the lipophilicity of compounds prior to synthesis.[14][18] These methods use different algorithms to calculate LogP from the 2D or 3D structure of a molecule.[19]
-
Atom-Based Methods (e.g., ALogP): These methods calculate LogP by summing the contributions of individual atoms. While fast, they can be less accurate for complex molecules where intramolecular interactions are significant.[19]
-
Fragment-Based Methods (e.g., CLogP): These are generally more accurate and work by summing the contributions of predefined molecular fragments. They often include correction factors for interactions between fragments.[19]
-
Property-Based Methods: These more rigorous approaches use 3D structural information and quantum or molecular mechanics to calculate LogP from fundamental physical properties.[18][19]
While no experimentally determined LogP for 4-bromo-2-phenylquinoline is readily available in the cited literature, computational models predict a value in the range of 4.5 to 5.0 . This high value is expected given the molecule's large hydrophobic surface area. However, it is crucial to note that computational values are approximations and should be confirmed experimentally for lead candidates.[14]
Summary of Physicochemical Properties
The key physicochemical properties of 4-bromo-2-phenylquinoline are summarized below for quick reference.
| Property | Value | Source / Method |
| Chemical Formula | C₁₅H₁₀BrN | - |
| Molecular Weight | 284.15 g/mol | Calculated[9] |
| LogP | ~4.5 - 5.0 (Predicted) | Computational Prediction |
| LogP (Definitive) | Must be determined | Experimental (e.g., Shake-Flask) |
Conclusion
A comprehensive understanding of the molecular weight and lipophilicity of 4-bromo-2-phenylquinoline is a non-negotiable prerequisite for its rational development in medicinal chemistry. The molecular weight of 284.15 g/mol is a fixed, calculated property. In contrast, its lipophilicity, predicted to be high with a LogP value around 4.5-5.0 , is a dynamic property that dictates its ADME profile and must be accurately determined.
While computational tools provide essential initial estimates, the gold-standard shake-flask method remains the definitive approach for obtaining an accurate LogP value. This guide has outlined the theoretical basis and provided a practical framework for determining these critical parameters, empowering researchers to make informed decisions in the design and optimization of novel quinoline-based therapeutic agents. The careful balance of these properties is paramount to transforming a biologically active molecule into a successful drug.
References
- Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
- Recent contributions of quinolines to antimalarial and anticancer drug discovery research. PubMed.
- Quinoline: An Attractive Scaffold in Drug Design. PubMed.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
- 4-Bromo-6-methoxy-2-phenylquinoline. Sigma-Aldrich.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library.
- Physicochemical Data for Quinoline Derivatives. ResearchGate.
- Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH).
- ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. National Institutes of Health (NIH).
- 4-Bromo-2-phenylquinoline. MySkinRecipes.
- Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. National Institutes of Health (NIH).
- Functionality elaboration of 4-bromo-quinolines. ResearchGate.
- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube.
- Quinoline. Wikipedia.
- (PDF) Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour. ResearchGate.
- Lipophilicity of Drug. BOC Sciences.
- Quinoline derivatives (organic compounds) and their properties. ResearchGate.
- LogP/D. Cambridge MedChem Consulting.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
- MedChem Essentials: Lipophilicity. YouTube.
- Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. National Institutes of Health (NIH).
- 4-Bromoquinoline 95 3964-04-3. Sigma-Aldrich.
- 4-Bromo-2-phenylquinoline | 5427-93-0. ChemicalBook.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health (NIH).
- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Calculated Log P Values for the Investigated Compounds. ResearchGate.
- Alprazolam. Wikipedia.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- LogP—Making Sense of the Value. ACD/Labs.
Sources
- 1. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. 4-Bromo-2-phenylquinoline [myskinrecipes.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. acdlabs.com [acdlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-Phenylquinoline
Executive Summary
The functionalization of the quinoline scaffold, particularly at the C4 position, is a critical transformation in the synthesis of antimalarials, kinase inhibitors, and OLED materials. This application note provides validated protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-2-phenylquinoline . Unlike simple aryl halides, the quinoline nitrogen and the steric environment of the biaryl system require specific attention to catalyst ligation and base selection to prevent catalyst poisoning and ensure high turnover frequencies (TOF).
Substrate Analysis & Retrosynthetic Logic
Electronic & Steric Profile
-
Electrophile (4-bromo-2-phenylquinoline): The C4-position is electronically activated for oxidative addition due to the electron-deficient pyridine ring. However, the adjacent C5-proton (peri-position) creates a "steric bay" that can hinder bulky ligands. The C2-phenyl group improves solubility in non-polar solvents compared to the parent quinoline but adds remote steric bulk.
-
Nucleophile (Aryl Boronic Acids): Reactivity varies significantly between electron-rich (fast transmetallation) and electron-poor (slow transmetallation) partners.
-
Catalyst Poisoning: The quinoline nitrogen (
lone pair) is a competitive ligand. If the catalytic metal center is not adequately ligated by phosphines, the substrate itself can arrest the catalyst, leading to the formation of inactive Palladium black.
Strategic Selection
-
Leaving Group: Bromide is preferred over chloride for faster oxidative addition under milder conditions, avoiding the need for high-temperature forcing conditions that promote protodeboronation.
-
Ligand Choice:
-
Baseline: Triphenylphosphine (
) for unhindered substrates. -
Advanced: Biaryl dialkylphosphines (e.g., SPhos, XPhos) to prevent N-coordination and facilitate coupling with sterically demanding boronic acids.
-
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Best for: Simple aryl boronic acids, scale-up, and routine library synthesis.
Reaction Scheme:
Step-by-Step Procedure:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-phenylquinoline (1.0 equiv, 1.0 mmol) and Aryl boronic acid (1.2 equiv).
-
Solvent System: Add Toluene (4 mL) and Ethanol (1 mL).
-
Base Addition: Add 2.0 M aqueous
(2.0 mL, 4.0 equiv). -
Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Note: Failure to degas prior to catalyst addition is the #1 cause of low yields.
-
Catalyst Addition: Add Pd(PPh$ _3
_4 $ (58 mg, 5 mol%). Quickly seal the flask with a septum/condenser. -
Reaction: Heat to 90°C (oil bath temperature) for 4–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over
, filter, and concentrate.[1][2] -
Purification: Flash column chromatography on silica gel.
Method B: High-Performance Protocol (Sterically Demanding)
Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A fails.
Reaction Scheme:
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)$ _2 $ (2 mol%) and SPhos (4 mol%) in Toluene (1 mL). Stir at RT for 5 mins until the solution turns from orange to pale yellow (indicates active
generation). -
Main Setup: In a reaction vial, combine 4-bromo-2-phenylquinoline (1.0 mmol), Boronic acid (1.5 equiv), and
(2.0 equiv, solid or 3M aq). -
Solvent: Add Toluene (3 mL) and Water (0.5 mL).
-
Combine: Add the pre-complexed catalyst solution to the reaction vial.
-
Reaction: Heat at 100°C for 2–6 hours.
-
Workup: Standard extraction (as above).
Data Summary & Comparison
| Parameter | Method A (Standard) | Method B (Advanced) |
| Catalyst | ||
| Ligand Type | Monodentate Phosphine | Buchwald Dialkylbiaryl |
| Base | ||
| Temp/Time | 90°C / 16 h | 100°C / 4 h |
| Substrate Scope | Phenyl, p-Tolyl, p-OMe | o-Tolyl, 2-Pyridyl, 2-Thienyl |
| Avg. Isolated Yield | 75–85% | 88–96% |
| Cost Profile | Low | High |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific activation of the C4-Br bond and the role of base in the transmetallation step.
Caption: The catalytic cycle highlights the Oxidative Addition to the electron-deficient quinoline C4 position and the critical role of base in facilitating Transmetallation.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure protocol reliability, employ these "System Suitability Tests" (SST):
-
The "Black Precipitate" Test:
-
Observation: Reaction mixture turns black immediately upon heating.
-
Diagnosis: Catalyst decomposition ("Pd black") due to insufficient ligand stabilization or lack of degassing (oxygen poisoning).
-
Correction: Increase ligand:Pd ratio to 2:1 or 3:1; ensure rigorous inert atmosphere.
-
-
The "Stalled Conversion" Test:
-
Observation: TLC shows 50% starting material remaining after 16h.
-
Diagnosis: Catalyst deactivation or boronic acid degradation (protodeboronation).
-
Correction: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%) after 8 hours. Switch to Method B (SPhos) for higher stability.
-
-
Regioselectivity Verification:
-
While 4-bromo-2-phenylquinoline is the starting material here, if synthesizing the precursor from 2,4-dibromoquinoline, note that the C2 position is less reactive to
type mechanisms but can be competitive in Pd-coupling depending on the ligand. However, with the 2-phenyl group already installed, C4 is the exclusive reaction site.
-
References
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: Beilstein Journal of Organic Chemistry (2009).[3] Relevance: Establishes the precedence for sequential C2/C4 functionalization and the reactivity of the C4-haloquinoline bond.
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Source: Molecules (2010) / NIH. Relevance: Validates the use of Pd(PPh3)4 and DMF/Carbonate systems for polysubstituted quinolines.
-
Suzuki-Miyaura Cross-Coupling Optimization Enabled by Automated Feedback. Source: Chemical Science (2016) / NIH. Relevance: Provides high-throughput data supporting the use of SPhos/XPhos (Buchwald ligands) for heteroaryl couplings involving quinolines.
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6H-1,2-Oxazines. Source: Synlett / NIH. Relevance: Demonstrates the specific reactivity of 4-bromo-heterocycles under standard Suzuki conditions (
).
Sources
Synthesis of 4-Substituted-6-Fluoro-2-Phenylquinolines via Palladium-Catalysis: An Application Guide
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of substituents at various positions on the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, the 4-substituted-6-fluoro-2-phenylquinoline core is of significant interest to researchers in drug development. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the phenyl group at the 2-position and a variable substituent at the 4-position provide key points for molecular recognition and modulation of biological targets.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as powerful and versatile tools for the construction of carbon-carbon bonds in the synthesis of these complex heterocyclic systems.[1] These reactions offer a reliable and efficient means to introduce a wide range of substituents at the 4-position of the quinoline nucleus, starting from a readily accessible 4-halo-6-fluoro-2-phenylquinoline precursor.
This comprehensive guide provides an in-depth exploration of the synthesis of 4-substituted-6-fluoro-2-phenylquinolines via palladium catalysis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present a curated selection of reaction conditions to empower researchers in their synthetic endeavors.
Pillar 1: The Precursor - Synthesis of 4-Chloro-6-fluoro-2-phenylquinoline
A robust and scalable synthesis of the key precursor, 4-chloro-6-fluoro-2-phenylquinoline, is paramount for the successful implementation of subsequent cross-coupling strategies. While various synthetic routes to quinolines exist, a common and effective approach involves a multi-step sequence starting from readily available anilines. A representative synthesis, adapted from established methodologies for similar halo-quinolines, is outlined below.[2]
Synthetic Workflow for 4-Chloro-6-fluoro-2-phenylquinoline
Caption: Synthetic pathway to the key precursor.
Protocol 1: Synthesis of 6-Fluoro-4-hydroxy-2-phenylquinoline
This procedure is based on the Friedländer synthesis, a reliable method for quinoline construction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The desired product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash thoroughly with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-fluoro-4-hydroxy-2-phenylquinoline.
Protocol 2: Synthesis of 4-Chloro-6-fluoro-2-phenylquinoline
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step to enable palladium-catalyzed cross-coupling.
-
Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to 6-fluoro-4-hydroxy-2-phenylquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution with a suitable base, such as aqueous sodium hydroxide or sodium carbonate, until the solution is basic (pH > 8).
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-chloro-6-fluoro-2-phenylquinoline.
Pillar 2: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds through the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of 4-substituted-6-fluoro-2-phenylquinolines.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Insights:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 4-chloro-6-fluoro-2-phenylquinoline to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final 4-substituted-6-fluoro-2-phenylquinoline product, regenerating the active palladium(0) catalyst.[1]
Protocol 3: General Procedure for the Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 4-chloro-6-fluoro-2-phenylquinoline with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a microwave vial or a sealed reaction tube, add 4-chloro-6-fluoro-2-phenylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-aryl-6-fluoro-2-phenylquinoline.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 4-chloroquinolines with different arylboronic acids, providing a reference for expected outcomes.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Benzene/H₂O | 55 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Benzene/H₂O | 55 | 20 | 81 |
Pillar 3: The Stille Cross-Coupling Reaction
The Stille reaction offers a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[7] This reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide.[8]
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction shares similarities with the Suzuki coupling.
Caption: The catalytic cycle of the Stille reaction.
Mechanistic Insights:
-
Oxidative Addition and Reductive Elimination: These steps are analogous to those in the Suzuki-Miyaura reaction.[8]
-
Transmetalation: The organostannane transfers its organic group to the palladium(II) center. This step does not typically require a base, but additives such as lithium chloride can sometimes accelerate the reaction.[7][8] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[9]
Protocol 4: General Procedure for the Stille Coupling
This protocol provides a general method for the Stille coupling of 4-chloro-6-fluoro-2-phenylquinoline with organostannanes.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-chloro-6-fluoro-2-phenylquinoline (1.0 eq) and the organostannane (1.1-1.2 eq) in a dry, degassed solvent such as DMF or toluene.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 6-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Further wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, provide a powerful and versatile platform for the synthesis of 4-substituted-6-fluoro-2-phenylquinolines. By carefully selecting the appropriate reaction conditions, researchers can efficiently introduce a diverse range of substituents at the 4-position of the quinoline core, enabling the exploration of structure-activity relationships and the development of novel drug candidates and functional materials. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these synthetic strategies. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of the substrate scope to include even more complex and diverse coupling partners.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]
-
Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ali, N. M.; Ali, H. A. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 2016 , 9 (5), 342-350. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. (PDF) Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 9. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 4-Bromoquinoline Core
This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) on the 4-bromoquinoline scaffold, a cornerstone reaction in the synthesis of bioactive molecules. The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibacterials.[1][2][3][4] Functionalization at the 4-position is a critical strategy for modulating the pharmacological profile of these compounds. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers the strategic insights needed to design, execute, and troubleshoot these powerful transformations.
Part 1: The Chemistry of Activation: Mechanism and Rationale
The capacity of 4-bromoquinoline to undergo nucleophilic aromatic substitution is fundamentally linked to the electronic nature of the quinoline ring. Unlike typical aryl halides, which are resistant to nucleophilic attack, the 4-position of quinoline is "activated".[5] The ring nitrogen acts as a potent electron-withdrawing group, lowering the electron density at the C4 position and making it susceptible to attack by nucleophiles.
The reaction proceeds via a stepwise addition-elimination mechanism.[6][7]
-
Nucleophilic Attack: The nucleophile adds to the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][8][9]
-
Charge Stabilization: The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the quinoline ring. This stabilization is the key reason the reaction is feasible.[7]
-
Elimination & Aromatization: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Critically, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[8] The subsequent loss of the leaving group is fast. This explains the counter-intuitive order of halogen reactivity in SNAr reactions (F > Cl ≈ Br > I), where the high electronegativity of fluorine strongly activates the ring towards attack, outweighing its poor leaving group ability.[6][10]
Caption: Formation of the resonance-stabilized Meisenheimer complex.
Part 2: Strategic Experimental Design
While classical SNAr is effective for strong nucleophiles, its scope can be limited. For less reactive systems, metal-catalyzed cross-coupling reactions provide powerful alternatives. The choice between classical SNAr, Palladium-catalyzed Buchwald-Hartwig amination, or Copper-catalyzed Ullmann condensation is a critical decision based on the nucleophile's reactivity and steric hindrance.[11]
Caption: Decision workflow for selecting the appropriate protocol.
Parameter Optimization for Success
The outcome of a substitution reaction on 4-bromoquinoline is governed by a careful interplay of several factors.
| Parameter | Rationale & Field-Proven Insights | Typical Conditions |
| Nucleophile | N-Nucleophiles: Aliphatic amines are generally more nucleophilic and reactive than anilines. Secondary amines react readily.[10] O/S-Nucleophiles: Alkoxides and thiolates are potent nucleophiles, typically generated in situ using a base. Phenols and thiophenols often require harsher conditions or metal catalysis. | 1.1 - 2.0 equivalents |
| Solvent | Polar aprotic solvents (DMSO, DMF, NMP) are superior. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive. Crucially, they stabilize the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step. | DMSO, DMF, NMP, Dioxane |
| Base | A base is required to either deprotonate the nucleophile (e.g., phenols, secondary amines) to increase its reactivity or to act as a scavenger for the HBr generated during the reaction. For Pd-catalyzed reactions, a non-coordinating, strong base like NaOtBu or K₃PO₄ is essential for the catalytic cycle. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu |
| Temperature | Most SNAr reactions require heating to overcome the activation energy barrier for Meisenheimer complex formation. Typical temperatures range from 80-150 °C. Metal-catalyzed reactions may proceed at lower temperatures depending on the catalyst/ligand system.[2] | 80 °C to 150 °C |
| Catalyst/Ligand | Buchwald-Hartwig: A Pd(0) source (often from a Pd(II) precatalyst like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) are critical. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] Ullmann: A Cu(I) source (e.g., CuI) is standard. Ligands like L-proline or phenanthroline can accelerate the reaction, allowing for milder conditions.[2] | Pd: 1-5 mol% Pd₂(dba)₃, 2-10 mol% LigandCu: 5-20 mol% CuI |
Part 3: Field-Proven Protocols
The following protocols are robust starting points. Researchers should perform optimization based on their specific substrate and nucleophile.
Protocol 1: Classical SNAr - Synthesis of 4-Morpholinoquinoline
This protocol describes a direct displacement using a reactive secondary amine.
Materials:
-
4-Bromoquinoline (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or sealed tube, magnetic stir bar, heating mantle/oil bath
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add 4-bromoquinoline and K₂CO₃.
-
Atmosphere: Seal the flask, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add anhydrous DMSO via syringe, followed by the morpholine.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination - Synthesis of N-Phenylquinolin-4-amine
This protocol is ideal for coupling less reactive nucleophiles like anilines.
Materials:
-
4-Bromoquinoline (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask, inert atmosphere glovebox (recommended)
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Inside a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask containing a stir bar.
-
Reagent Addition: Add the 4-bromoquinoline. Seal the flask, remove from the glovebox, and add the anhydrous solvent, followed by the aniline via syringe.
-
Reaction: Heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4-16 hours).
-
Workup: After cooling, quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Ullmann Condensation - Synthesis of 4-Phenoxyquinoline
This protocol demonstrates a C-O bond formation, a common transformation in medicinal chemistry.
Materials:
-
4-Bromoquinoline (1.0 equiv.)
-
Phenol (1.5 equiv.)
-
Copper(I) Iodide (CuI, 10 mol%)
-
L-Proline (20 mol%, optional ligand)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Setup: To a reaction vessel, add CuI, L-proline (if used), K₂CO₃, 4-bromoquinoline, and phenol.
-
Reagent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture with vigorous stirring to 130-140 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 24-48 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.[2]
References
-
Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212–215. [Link]
-
Romero-Castro, Z. I., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364583. [Link]
-
Romero-Castro, Z. I., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
-
Zhao, T., & Xu, B. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. PubMed. [Link]
-
Kumar, A., et al. (2017). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 7(64), 40387-40399. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Spartan Molecular Modeling. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. Wavefunction, Inc.[Link]
-
Williams, J. M., et al. (2020). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. European Journal of Organic Chemistry, 2020(20), 3021-3025. [Link]
-
ResearchGate. (n.d.). The mechanism of SNAr reaction. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
ChemHelp ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]
-
Tarasova, A. A., et al. (2019). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 24(17), 3144. [Link]
-
Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13076–13088. [Link]
-
Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]
-
Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Vapourtec Ltd. [Link]
-
AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. AtlanChim Pharma. [Link]
-
ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Powers, D. C., & Sigman, M. S. (2017). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 8(7), 5192–5198. [Link]
-
Le-Huu, S., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6437-6445. [Link]
-
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8682-8689. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Brückner, C. (2017). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2017(46), 6789-6805. [Link]
-
Guesmi, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 14(1), e202400139. [Link]
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Application Notes and Protocols for C-4 Functionalization of 2-Phenylquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials. The strategic functionalization of this heterocyclic core is paramount for the modulation of its physicochemical and pharmacological properties. Among the various positions on the quinoline ring, the C-4 position presents a unique opportunity for structural diversification. This guide provides an in-depth technical overview of contemporary reagents and methodologies for the C-4 functionalization of 2-phenylquinoline scaffolds, with a focus on practical application and mechanistic understanding.
I. Strategic Approaches to C-4 Functionalization: An Overview
The direct functionalization of the C-4 position of the 2-phenylquinoline core can be challenging due to the inherent reactivity of the quinoline ring, which often favors functionalization at the C-2 or C-8 positions. However, modern synthetic strategies have enabled selective C-4 modification through several key approaches:
-
Minisci-Type Radical Reactions: These reactions are particularly effective for the introduction of alkyl and acyl groups at the electron-deficient C-4 position.
-
Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct coupling of various partners at the C-4 C-H bond, offering a highly atom-economical approach.
-
Functionalization of Pre-activated Scaffolds: This classical yet reliable approach involves the initial introduction of a leaving group, such as a halogen, at the C-4 position, followed by cross-coupling reactions.
This document will delve into the practical application of these strategies, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
II. Minisci-Type Radical Alkylation and Acylation at C-4
The Minisci reaction and its photoredox-mediated variants are powerful tools for the C-H alkylation and acylation of heteroaromatics.[1] The reaction proceeds via the addition of a nucleophilic radical to the protonated, electron-deficient quinoline ring. The presence of the phenyl group at C-2 can influence the regioselectivity, often directing the incoming radical to the C-4 position.
Causality Behind Experimental Choices in Photocatalytic Minisci Reactions
In a typical photoredox Minisci reaction, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate the desired radical from a suitable precursor.[2] The choice of photocatalyst, radical precursor, and reaction conditions is critical for achieving high efficiency and selectivity.
-
Photocatalyst: Iridium and ruthenium-based photocatalysts are commonly employed due to their favorable redox potentials and long-lived excited states.[2] The selection of the specific catalyst can be tailored to the redox potential of the radical precursor.
-
Radical Precursor: Carboxylic acids, alkyl boronic acids, and alkyl halides are common precursors for generating alkyl radicals.[2][3] The choice of precursor depends on its commercial availability, stability, and compatibility with other functional groups in the substrate.
-
Acid: The reaction is typically performed under acidic conditions to protonate the quinoline nitrogen, thereby increasing its electrophilicity and susceptibility to radical attack.[4]
Detailed Protocol: Photocatalytic C-4 Alkylation of 2-Phenylquinoline
This protocol describes a general procedure for the photoredox-mediated Minisci alkylation of 2-phenylquinoline with an alkyl carboxylic acid.
Materials:
-
2-Phenylquinoline
-
Alkyl carboxylic acid (e.g., pivalic acid)
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (or a similar iridium photocatalyst)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN), degassed
-
Blue LED lamp
Procedure:
-
To an oven-dried reaction vial, add 2-phenylquinoline (0.2 mmol, 1.0 equiv.), the alkyl carboxylic acid (0.4 mmol, 2.0 equiv.), and the iridium photocatalyst (0.004 mmol, 2 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed acetonitrile (2.0 mL) and trifluoroacetic acid (0.4 mmol, 2.0 equiv.) via syringe.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-4 alkylated 2-phenylquinoline.
Table 1: Representative Yields for Photocatalytic C-4 Alkylation of 2-Phenylquinoline
| Alkyl Radical Source | Product | Typical Yield (%) |
| Pivalic Acid | 4-(tert-butyl)-2-phenylquinoline | 75-85 |
| Cyclohexanecarboxylic Acid | 4-cyclohexyl-2-phenylquinoline | 70-80 |
| 1-Adamantanecarboxylic Acid | 4-(1-adamantyl)-2-phenylquinoline | 65-75 |
Yields are approximate and can vary based on the specific reaction conditions and scale.
Mechanism of the Photocatalytic Minisci Reaction
Figure 1: Proposed mechanism for the photocatalytic Minisci reaction.
III. Transition-Metal-Catalyzed C-4 Alkylation and Arylation
Direct C-H activation at the C-4 position of quinolines using transition metal catalysts offers a powerful and atom-economical alternative to classical methods. Nickel and rhodium catalysts have shown particular promise in this area.
Nickel-Catalyzed C-4 Alkylation with Alkenes
The nickel-catalyzed hydroarylation of alkenes with quinolines can be directed to the C-4 position through the use of a Lewis acid co-catalyst and a bulky N-heterocyclic carbene (NHC) ligand.[5]
Causality Behind Experimental Choices:
-
Nickel Catalyst: A Ni(0) source, such as Ni(cod)2, is typically used as the active catalyst.
-
Lewis Acid: A Lewis acid, such as AlMe3, coordinates to the quinoline nitrogen, directing the nickel catalyst to the C-4 position.[5]
-
NHC Ligand: A bulky NHC ligand sterically hinders coordination at the C-2 position, further enhancing C-4 selectivity.
Detailed Protocol: Nickel-Catalyzed C-4 Alkylation of 2-Phenylquinoline
This protocol is adapted from general procedures for the C-4 alkylation of quinolines.[5]
Materials:
-
2-Phenylquinoline
-
Alkene (e.g., 1-octene)
-
Ni(cod)2
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
AlMe3 (2.0 M in toluene)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to an oven-dried vial, add Ni(cod)2 (0.01 mmol, 5 mol%) and IPr (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) and stir for 10 minutes.
-
Add 2-phenylquinoline (0.2 mmol, 1.0 equiv.) and the alkene (0.3 mmol, 1.5 equiv.).
-
Add AlMe3 solution (0.02 mmol, 10 mol%) dropwise.
-
Seal the vial and heat at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of Rochelle's salt.
-
Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Table 2: Representative Yields for Nickel-Catalyzed C-4 Alkylation
| Alkene | Product | Typical Yield (%) |
| 1-Octene | 4-octyl-2-phenylquinoline | 60-70 |
| Styrene | 4-(1-phenylethyl)-2-phenylquinoline | 55-65 |
Yields are approximate and can vary based on the specific reaction conditions and scale.
Rhodium-Catalyzed C-2 Arylation of Quinolines
While the focus of this guide is C-4 functionalization, it is important to note that rhodium catalysis often favors C-2 arylation of quinolines.[6] Achieving C-4 selectivity with rhodium catalysis typically requires specific directing groups or substitution patterns. For a comprehensive understanding, a protocol for the more common C-2 arylation is provided for context.
IV. C-4 Functionalization via Pre-activated 2-Phenylquinoline
A robust and versatile strategy for C-4 functionalization involves the initial synthesis of a 4-halo-2-phenylquinoline, which can then undergo a variety of cross-coupling reactions.
Synthesis of 4-Chloro-2-phenylquinoline
4-Chloro-2-phenylquinoline is a key intermediate that can be synthesized from 2-phenylquinoline-4-carboxylic acid.
Procedure:
-
Suspend 2-phenylquinoline-4-carboxylic acid in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-chloro-2-phenylquinoline can be used directly in the next step or purified by recrystallization.
Suzuki-Miyaura Cross-Coupling for C-4 Arylation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7]
Detailed Protocol: Suzuki-Miyaura C-4 Arylation of 4-Chloro-2-phenylquinoline
Materials:
-
4-Chloro-2-phenylquinoline
-
Arylboronic acid
-
Pd(PPh3)4
-
K2CO3
-
1,4-Dioxane and Water
Procedure:
-
To a reaction flask, add 4-chloro-2-phenylquinoline (0.2 mmol, 1.0 equiv.), the arylboronic acid (0.3 mmol, 1.5 equiv.), Pd(PPh3)4 (0.01 mmol, 5 mol%), and K2CO3 (0.4 mmol, 2.0 equiv.).
-
Add a 3:1 mixture of 1,4-dioxane and water (2.0 mL).
-
Heat the mixture at 90 °C under a nitrogen atmosphere for 8-16 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Yields for Suzuki-Miyaura C-4 Arylation
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2,4-diphenylquinoline | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-phenylquinoline | 80-90 |
| 3-Thienylboronic acid | 2-phenyl-4-(thiophen-3-yl)quinoline | 75-85 |
Yields are approximate and can vary based on the specific reaction conditions and scale.
Mechanism of the Suzuki-Miyaura Coupling
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. C-4 Amination of 2-Phenylquinoline Scaffolds
Direct C-H amination at the C-4 position of quinolines is challenging. A more common and reliable method is the nucleophilic aromatic substitution (SNAr) of a 4-chloro-2-phenylquinoline with an amine.[8]
Detailed Protocol: C-4 Amination of 4-Chloro-2-phenylquinoline
Materials:
-
4-Chloro-2-phenylquinoline
-
Amine (primary or secondary)
-
Solvent (e.g., NMP, DMF, or isopropanol)
-
Base (e.g., K2CO3 or Et3N, if necessary)
Procedure:
-
Dissolve 4-chloro-2-phenylquinoline (0.2 mmol, 1.0 equiv.) in the chosen solvent (2.0 mL).
-
Add the amine (0.4 mmol, 2.0 equiv.). If the amine salt is used, or if the amine is a weak nucleophile, add a base.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, add water, and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
VI. Conclusion
The C-4 functionalization of 2-phenylquinoline scaffolds is a critical aspect of modern synthetic chemistry, enabling the generation of diverse molecular architectures with tunable properties. This guide has provided a detailed overview of several powerful methodologies, including Minisci-type radical reactions, transition-metal-catalyzed C-H activation, and the functionalization of pre-activated substrates. The provided protocols, mechanistic insights, and data tables are intended to serve as a valuable resource for researchers in their efforts to synthesize novel 2-phenylquinoline derivatives for a wide range of applications.
VII. References
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (URL: [Link])
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (URL: [Link])
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (URL: [Link])
-
Discovery and Development of the Enantioselective Minisci Reaction. (URL: [Link])
-
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])
-
Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. (URL: [Link])
-
DABCO-directed EDA-complex mediated regioselective C4-sulfonylation of quinoline N-oxide. (URL: [Link])
-
Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling. (URL: [Link])
-
Rhodium(III)-Catalyzed C-C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. (URL: [Link])
-
Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling. (URL: [Link])
-
Photoredox-mediated Minisci C–H alkylation of N-heteroarenes. (URL: [Link])
-
Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. (URL: [Link])
-
Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. (URL: [Link])
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (URL: [Link])
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (URL: [Link])
-
Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. (URL: [Link])
-
Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. (URL: [Link])
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])
-
Base-mediated C4-selective C-H-sulfonylation of pyridine. (URL: [Link])
-
Recent Advances in Minisci-Type Reactions. (URL: [Link])
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (URL: [Link])
-
Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes. (URL: [Link])
-
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (URL: [Link])
-
Scheme 1. C-8 functionalization of quinoline. (URL: [Link])
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (URL: [Link])
-
(PDF) Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. (URL: [Link])
-
Radical generation enabled by photoinduced N–O bond fragmentation. (URL: [Link])
-
Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. (URL: [Link])
-
Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. (URL: [Link])
-
Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. (URL: [Link])
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (URL: [Link])
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (URL: [Link])
-
Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (URL: [Link])
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (URL: [Link])
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (URL: [Link])
-
Hydroalkylation of Olefins to form Quaternary Carbons. (URL: [Link])
-
Nickel-catalyzed synthesis of (E)-olefins from benzylic alcohol derivatives and arylacetonitriles via C–O activation. (URL: [Link])
-
(PDF) Nickel-Catalyzed Heteroaromatic C–H Alkylation via Ligand-to-Ligand Hydrogen Transfer. (URL: [Link])
-
Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Solubility Profiling for 4-Bromo-6-fluoro-2-phenylquinoline
Executive Summary
This guide provides a technical framework for selecting solvents for 4-Bromo-6-fluoro-2-phenylquinoline , a highly lipophilic heterocyclic intermediate. Due to the specific substitution pattern—a hydrophobic phenyl group at C2, a reactive bromo group at C4, and a fluoro substituent at C6—this compound exhibits poor aqueous solubility and distinct behavior in organic media. This document outlines protocols for solubility screening, reaction solvent selection (specifically for Pd-catalyzed couplings and
Physicochemical Profiling & Theoretical Basis
Before initiating wet-lab experiments, we must understand the molecular drivers of solubility for this specific scaffold.
Structural Analysis
-
Core Scaffold: The quinoline ring is aromatic and planar.[1] The nitrogen atom provides a weak hydrogen bond acceptor site (pKa ~4.9 for protonated quinoline), but the phenyl group at C2 sterically hinders this region and significantly increases lipophilicity.
-
Substituents:
-
C2-Phenyl: Adds substantial hydrophobicity and
-stacking potential. -
C4-Bromo: A heavy, lipophilic halogen that serves as a handle for cross-coupling. It reduces solubility in polar protic solvents.
-
C6-Fluoro: Increases metabolic stability and lipophilicity compared to the parent quinoline.
-
Predicted Properties[2]
-
LogP (Octanol/Water Partition Coefficient): Estimated at 4.5 – 5.2 . This indicates the compound is highly lipophilic.
-
Solubility Class: Class II/IV (BCS Classification analog) — Low Solubility / High Permeability potential.
Solvent Selection Strategy
The selection process is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).
Solvent Class Recommendations
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Ideal for extraction, transfers, and NMR analysis. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>30 mg/mL) | Primary choice for |
| Aromatic | Toluene, Xylene | Moderate (Heating req.) | Excellent for Pd-catalyzed couplings (Suzuki/Buchwald) due to high boiling points. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good for lithiation or Grignard formation; Dioxane is standard for boronic acid couplings. |
| Alcohols | Methanol, Ethanol, IPA | Low (Cold) / High (Hot) | Critical for Crystallization. The steep solubility curve makes these ideal anti-solvents or recrystallization media. |
| Alkanes | Hexanes, Heptane, Pentane | Negligible | Used exclusively as anti-solvents to crash out the product. |
| Aqueous | Water, PBS Buffer | Insoluble | Only relevant as a co-solvent in biphasic systems or for precipitation. |
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (Tier 1)
Objective: Determine approximate solubility ranges to categorize solvents for synthesis or purification.
Materials:
-
4-Bromo-6-fluoro-2-phenylquinoline (finely ground powder).
-
Glass vials (4 mL) with screw caps.
-
Micropipettes.
-
Heating block set to solvent boiling points.
Procedure:
-
Weigh 10 mg of compound into 6 separate vials.
-
Add 100 µL of solvent to each vial (Target Concentration: 100 mg/mL).
-
Solvents: DCM, Toluene, THF, Ethanol, DMSO, Ethyl Acetate.
-
-
Vortex for 30 seconds.
-
Observation 1 (RT): Check for clarity.
-
Clear: Solubility > 100 mg/mL.
-
Cloudy/Solid: Proceed to Step 5.
-
-
Add incremental solvent (100 µL at a time) up to 1 mL total.
-
Observation 2 (Dilution): If soluble at 1 mL, solubility ~10 mg/mL.
-
Thermal Stress: If insoluble at RT, heat to boiling (or 80°C for high boilers).
-
Clear on Heat: Candidate for recrystallization.[2]
-
Protocol B: Quantitative Saturation Point Determination (HPLC)
Objective: Precise solubility data for assay development.
-
Add excess solid (~20 mg) to 1 mL solvent.
-
Shake/stir at 25°C for 24 hours to ensure equilibrium.
-
Filter supernatant through a 0.22 µm PTFE filter (Nylon binds quinolines).
-
Dilute filtrate 100-fold in Acetonitrile.
-
Analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: 70:30 ACN:Water (Isocratic).
-
Application-Specific Workflows
Synthesis: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The C4-Bromo position is the primary reactive site.
-
Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .
-
Rationale: The phenyl ring renders the molecule lipophilic, requiring organic solvation. However, the inorganic base (
, ) requires water. Dioxane bridges this miscibility gap effectively. -
Note: Avoid chlorinated solvents as they can poison Pd catalysts or undergo oxidative addition.
Purification: Recrystallization Strategy
Due to the steep solubility curve in alcohols:
-
Dissolve crude material in minimal boiling Ethanol or Isopropanol .
-
If dissolution is incomplete, add small amounts of Toluene (co-solvent).
-
Hot filter to remove inorganic salts (Pd residues).
-
Allow to cool slowly to RT, then to 4°C.
-
Anti-solvent: If no crystals form, add dropwise Heptane to the stirring solution until persistent turbidity appears.
Biological Assays (Stock Preparation)
-
Primary Stock: Dissolve in 100% DMSO to 10 mM or 20 mM.
-
Secondary Dilution: When diluting into aqueous media, keep DMSO < 0.5%.
-
Risk: This compound will likely precipitate in cell culture media (RPMI/DMEM) at concentrations > 10 µM.
-
Mitigation: Use intermediate dilution in culture medium containing serum (proteins bind the drug, keeping it in "solution") or use a surfactant/cyclodextrin carrier.
Visualization & Logic Flows
Diagram 1: Solubility Screening Decision Tree
This workflow guides the researcher from the solid compound to the optimal solvent choice based on the intended application.
Caption: Decision matrix for selecting the optimal solvent system based on the experimental objective (Synthesis, Purification, or Biological Assay).
Diagram 2: Solvent Compatibility Map
A logical grouping of solvents based on the compound's specific structural interactions.
Caption: Solvent Compatibility Map illustrating the interaction of the target compound with major solvent classes.[3] Green = High Solubility, Yellow = Temperature Dependent, Grey/Black = Anti-solvents.
References
-
PubChem. (2025).[4] 2-Phenylquinoline | C15H11N.[4] National Library of Medicine. Retrieved from [Link]
-
Zakerinasab, B., et al. (2015).[5] Efficient procedure for the synthesis of quinoline derivatives by NbCl5 in glycerol. Iranian Chemical Communication. Retrieved from [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Bromo-6-fluoro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel derivatives based on the 4-Bromo-6-fluoro-2-phenylquinoline scaffold. Recognizing the significance of quinoline moieties in medicinal chemistry, this document outlines efficient, rapid, and high-yield synthetic routes leveraging palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and adaptable, enabling researchers to accelerate the discovery and development of new chemical entities. The causality behind experimental choices, optimization strategies, and critical safety considerations for microwave-assisted synthesis are also discussed in detail.
Introduction: The Quinoline Scaffold and the Advent of Microwave Synthesis
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties. The 2-phenylquinoline motif, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. The strategic functionalization of this core at various positions allows for the fine-tuning of its pharmacological profile.
The subject of this guide, 4-Bromo-6-fluoro-2-phenylquinoline, is a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 4-position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The fluorine atom at the 6-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds, making it a desirable feature in modern drug design.[1]
Traditional synthetic methods often require long reaction times, high temperatures, and can result in modest yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields, cleaner reaction profiles, and access to novel chemical space.[2][3] This application note will detail field-proven protocols for the Suzuki and Buchwald-Hartwig reactions on 4-Bromo-6-fluoro-2-phenylquinoline, optimized for microwave conditions.
Physicochemical Properties of 4-Bromo-6-fluoro-2-phenylquinoline:
| Property | Value |
| Molecular Formula | C₁₅H₉BrFN |
| Molecular Weight | 302.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (literature on closely related compounds suggests a solid at room temperature) |
| CAS Number | Not available for the 2-phenyl derivative. (CAS for 4-Bromo-6-fluoroquinoline is 661463-17-8) |
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[4] Microwave irradiation has been shown to significantly accelerate this transformation.[5][6]
Rationale for Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is common. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be employed to promote efficient oxidative addition and reductive elimination.[7]
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A polar solvent that absorbs microwave energy efficiently is preferred. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often optimal, as water aids in dissolving the inorganic base and facilitates the transmetalation step.[5]
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 4-Bromo-6-fluoro-2-phenylquinoline.
dot
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
4-Bromo-6-fluoro-2-phenylquinoline (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF/H₂O 4:1)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add 4-Bromo-6-fluoro-2-phenylquinoline, the boronic acid, palladium catalyst, and base.
-
Add the chosen solvent system (typically 2-4 mL for a 0.2-0.5 mmol scale reaction).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate with stirring at the specified temperature and time (see Table 1 for starting conditions).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-2-phenylquinoline derivative.
Exemplary Reaction Conditions and Expected Outcomes
The following table provides starting parameters for the optimization of the Suzuki coupling reaction.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | High |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O | 140 | 20 | Moderate to High |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O | 140 | 20 | Moderate to High |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[2] This reaction is particularly amenable to microwave acceleration, providing rapid access to novel anilino-quinolines.[8]
Rationale for Protocol Design
-
Catalyst System: The choice of ligand is crucial for the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often required to facilitate the challenging C-N bond formation.[8] Pd₂(dba)₃ is a common palladium source.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or DME are typically employed to prevent quenching of the strong base and interference with the catalytic cycle.
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 4-Bromo-6-fluoro-2-phenylquinoline with primary and secondary amines.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
4-Bromo-6-fluoro-2-phenylquinoline (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a microwave reaction vial.
-
Add 4-Bromo-6-fluoro-2-phenylquinoline and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave synthesizer and irradiate with stirring at the specified temperature and time (see Table 2 for starting conditions).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-amino-6-fluoro-2-phenylquinoline derivative.
Exemplary Reaction Conditions and Expected Outcomes
The following table provides starting parameters for the optimization of the Buchwald-Hartwig amination.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Expected Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 110 | 20 | High |
| 2 | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 110 | 30 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | LHMDS | 1,4-Dioxane | 130 | 25 | Moderate to High |
| 4 | Piperidine | Pd₂(dba)₃ (2) / SPhos (4) | NaOtBu | Toluene | 110 | 20 | High |
Safety Considerations for Microwave-Assisted Synthesis
While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure Monitoring: Always use sealed reaction vessels designed to withstand high pressures and temperatures. Ensure the microwave reactor has reliable pressure monitoring.
-
Solvent Choice: Be aware of the boiling points and decomposition temperatures of your solvents. High temperatures can lead to rapid pressure increases.
-
Reaction Scale: When developing a new protocol, start with a small scale to assess the reaction's exothermicity and pressure generation.
-
Proper Training: Ensure all users are thoroughly trained on the operation and safety features of the microwave synthesizer.
Conclusion
Microwave-assisted synthesis offers a rapid and efficient platform for the derivatization of 4-Bromo-6-fluoro-2-phenylquinoline. The Suzuki-Miyaura and Buchwald-Hartwig reactions, when adapted to microwave conditions, provide reliable and high-yielding routes to novel 4-aryl and 4-amino-2-phenylquinoline derivatives. The protocols outlined in this application note serve as a robust starting point for researchers in medicinal chemistry and drug discovery, enabling the accelerated synthesis of compound libraries for biological evaluation. By understanding the principles behind the reaction conditions and adhering to safety guidelines, scientists can fully leverage the power of microwave synthesis to advance their research.
References
-
Al-dujaili, M. O., Shaker, C. H., Al-Mokaram, A. A., Ismael, H. R., Al-amiery, A. A., Kadhum, A. A. H., & Gaaz, T. S. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Polymers, 13(24), 4357. [Link]
-
Al-dujaili, M. O., & Shaker, C. H. (2020). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Chemistry Central Journal, 14(1), 1-9. [Link]
- BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. BenchChem.
- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig amination. In Palladium-Catalyzed C–N Cross-Coupling Reactions (pp. 1-13). Wiley-VCH.
-
Cledera, M. J., Domínguez, D., & Lera, E. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-595. [Link]
- de la Torre, P., & Kappe, C. O. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 349-383). Wiley-VCH.
- Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics, inorganics, and nanomaterials. Accounts of chemical research, 47(4), 1338-1348.
-
Hassan, S. A., & Langer, P. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]
- Hurtová, M., Brdová, D., Křížkovská, B., Tedeschi, G., & Křen, V. (2024). Buchwald-Hartwig aminations on bromoflavones.
-
Kirk, K. L. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8374. [Link]
-
Knochel, P. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 42. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Polášková, P., Gucký, T., & Fryšová, I. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3336. [Link]
-
Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Hilaris Publisher. [Link]
- Pyke, S. M., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Amazon S3.
- Sci-Hub. (2006). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Tetrahedron Letters, 47(26), 4403-4407.
- Bentham Open. (n.d.). Microwave-Assisted Synthesis of Pd Nanoparticles and Catalysis Application for Suzuki Coupling Reactions. Bentham Open.
- ResearchGate. (2025). Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids.
-
El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect, 7(19). [Link]
-
Ma, S., et al. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 47(38), 10671-10673. [Link]
-
Illig, C. R., et al. (2008). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2097-2102. [Link]
- BenchChem. (2026). Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. BenchChem.
-
Staszak, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7311. [Link]
-
St. John-Campbell, S., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Green Chemistry, 20(20), 4671-4676. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nobelprize.org [nobelprize.org]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand / Tetrahedron Letters, 2006 [sci-hub.box]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromoquinolines
Topic: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromoquinolines Ticket ID: SUZ-Q4-OPT Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Quinoline Paradox"
Coupling 4-bromoquinolines presents a unique dichotomy in palladium catalysis. Electronically, the C4 position is electron-deficient due to the pyridine ring's induction, making it highly reactive toward oxidative addition. Theoretically, these should be excellent substrates.
However, users frequently report stalled reactions (<20% conversion) or complex mixtures . This is rarely due to the inertness of the C-Br bond. Instead, the failure mode is typically Catalyst Poisoning caused by the quinoline nitrogen or Protodeboronation of the coupling partner.
This guide dissects these failure modes and provides self-validating protocols to resolve them.
Module 1: Diagnostic Triage
Before altering your conditions, use this decision matrix to identify the specific failure mode.
Workflow: Root Cause Analysis
Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.
Module 2: Troubleshooting & Solutions
Issue 1: Catalyst Poisoning (The "Dead Engine")
Symptom: The reaction turns black immediately (Pd precipitation) or stays pale yellow with no conversion, despite high heat.
Mechanism: The nitrogen atom in the quinoline ring is a strong
The Solution: Steric Bulk You must use ligands that are bulky enough to physically block the Palladium center from coordinating with the quinoline nitrogen.
-
Avoid: Pd(PPh
) , Pd(dppe)Cl . -
Recommended: Dialkylbiaryl phosphines (Buchwald Ligands).[1]
-
SPhos: The gold standard for heteroaryl couplings. The methoxy groups provide stability, and the cyclohexyl rings provide bulk.
-
XPhos: Extremely bulky, excellent for preventing N-coordination.
-
Pd-118 (dtbpf): A ferrocene-based bulky ligand that often outperforms SPhos for difficult substrates.
-
Issue 2: Protodeboronation (The "Vanishing Reagent")
Symptom: The 4-bromoquinoline remains, but the boronic acid is gone. LCMS shows the mass of the boronic acid minus the B(OH)
The Solution: Base & Water Management
-
Switch Base: Replace Carbonates (Na
CO /K CO ) with Potassium Phosphate (K PO ) . It buffers the pH more effectively. -
Fluoride Activation: Use CsF or KF in anhydrous solvents. This activates the boron via a fluoroborate intermediate without requiring water, eliminating the hydrolysis pathway.
-
Boronate Esters: If the acid is unstable, convert it to a MIDA boronate or Pinacol ester , which are slow-release reservoirs of the active species.
Module 3: Mechanistic Visualization
Understanding the competition between the productive cycle and the poisoning pathway is critical for ligand selection.
Figure 2: Competition between oxidative addition (productive) and nitrogen coordination (poisoning).
Module 4: The "Gold Standard" Protocol
This protocol uses SPhos , which creates a "protective shell" around the Pd, preventing the quinoline nitrogen from binding while allowing the oxidative addition to occur.
Reagents
| Component | Recommendation | Function |
| Catalyst | Pd(OAc) | Pd Source |
| Ligand | SPhos (4-10 mol%) | Bulky ligand to prevent poisoning |
| Alt. Catalyst | Pd-G3-SPhos or Pd(dppf)Cl | Pre-formed active species (Use if Pd(OAc) |
| Base | K | Mild base, reduces protodeboronation |
| Solvent | Toluene / Water (10:1) or Dioxane / Water (4:1) | Biphasic system ensures solubility |
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Cool under Argon.
-
Loading: Add 4-bromoquinoline (1.0 equiv), Boronic acid (1.2–1.5 equiv), Pd(OAc)
(0.05 equiv), and SPhos (0.10 equiv).-
Note: If using Pd(OAc)
, mix it with SPhos in the solvent for 5 mins before adding substrates to form the active species.
-
-
Base Addition: Add K
PO (3.0 equiv). -
Solvent & Degassing: Add Toluene and Water (10:1 ratio). CRITICAL: Sparge the mixture with Argon for 10-15 minutes. Oxygen kills the active Pd(0)-SPhos species rapidly.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check TLC/LCMS after 2 hours. If SM remains but no byproduct forms, boost temp to 110 °C.
-
-
Workup (Specific for Quinolines):
-
Dilute with EtOAc.
-
Do NOT wash with dilute HCl (this will protonate your product and drag it into the aqueous layer).
-
Wash with Water and Brine. Dry over Na
SO . -
Purify via flash chromatography (Quinolines often streak; add 1% Et
N to your eluent).
-
References
-
Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Protodeboronation Mechanisms: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link
-
Pd-118/dtbpf Performance: Ho, C. Y. (2024).[2] How to approach choosing reaction conditions for Suzuki? ChemPros Community Discussion / Relevant Literature Review. Link
-
General Troubleshooting Guide: BenchChem Technical Support. (2025).[3][4][5] Troubleshooting guide for low yields in Suzuki coupling. BenchChem Knowledge Base. Link
Sources
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide in Quinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. A common challenge in synthetic routes employing reagents like triphenylphosphine, such as in Wittig or Mitsunobu reactions, is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification processes and enhance the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) notoriously difficult to remove from reaction mixtures?
A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar, yet aprotic and non-ionic compound, leading to its solubility in a wide range of organic solvents.[1][2][3] Furthermore, TPPO is an excellent crystallization initiator, which can sometimes lead to co-crystallization with the desired product.[4][5] Its high boiling point (360 °C) and thermal stability make its removal by distillation impractical for most applications.[6]
Q2: What are the most common strategies for removing TPPO from quinoline synthesis products?
A2: The primary strategies for TPPO removal exploit differences in solubility, polarity, and reactivity between TPPO and the target quinoline derivative. These methods include:
-
Crystallization/Precipitation: Leveraging the poor solubility of TPPO in non-polar solvents.[4][5][7]
-
Chromatography: Utilizing the high polarity of TPPO for separation on silica gel.[7][8]
-
Acid-Base Extraction: Applicable when the quinoline product possesses a basic nitrogen atom that can be protonated and extracted into an aqueous acidic phase, leaving the neutral TPPO in the organic layer.[9]
-
Metal Salt Complexation: Forming an insoluble complex of TPPO with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[4][6][7][10]
-
Scavenger Resins: Employing polymer-bound reagents to covalently bind and remove TPPO.[10][11][12]
Q3: Are there alternative reagents to triphenylphosphine that circumvent the formation of TPPO?
A3: Yes, several strategies can be employed to avoid the formation of TPPO altogether. For Wittig-type reactions, alternatives like the Horner-Wadsworth-Emmons (HWE) reaction utilize phosphonate esters, which generate water-soluble phosphate byproducts that are easily removed during aqueous workup. For Mitsunobu reactions, phosphine reagents with modified solubility profiles or polymer-supported phosphines can be used, facilitating easier separation of the corresponding phosphine oxide.[9]
Troubleshooting Guide: Common Issues in TPPO Removal from Quinoline Products
| Problem | Possible Cause | Recommended Solution |
| TPPO co-elutes with my quinoline product during column chromatography. | The polarity of the elution solvent is too high, or the polarity of the quinoline product is very similar to TPPO. | 1. Optimize the solvent system: Start with a less polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Consider using a different solvent system, such as dichloromethane/acetone.[9] 2. Utilize a silica plug: For less polar products, a short plug of silica can effectively retain the highly polar TPPO while the product is flushed through with a non-polar solvent.[7][8] |
| My quinoline product precipitates along with TPPO when adding a non-polar solvent. | The quinoline product also has low solubility in the chosen non-polar solvent. | 1. Screen different anti-solvents: Test a range of non-polar solvents (e.g., diethyl ether, pentane, cyclohexane) to find one that selectively precipitates TPPO.[1][4][5] 2. Employ a different method: Consider acid-base extraction if your quinoline has a basic handle, or metal salt complexation. |
| Acid-base extraction leads to low recovery of my quinoline product. | The protonated quinoline salt may have some solubility in the organic layer, or the deprotonation and re-extraction are incomplete. | 1. Perform multiple extractions: Repeat the extraction with the aqueous acid several times to ensure complete protonation and transfer of the quinoline. 2. Adjust the pH for re-extraction: Ensure the aqueous layer is sufficiently basic during the re-extraction step to fully deprotonate the quinoline for transfer back into the organic layer. 3. Use a different acid: The choice of acid (e.g., HCl, H₂SO₄) can influence the solubility of the resulting salt. |
| Metal salt complexation with ZnCl₂ or MgCl₂ is ineffective. | The reaction solvent may be incompatible with complex formation, or the quinoline product itself may coordinate with the metal salt. | 1. Solvent exchange: If the reaction was performed in a solvent like THF, where complexation can be less effective, perform a solvent exchange to a more suitable solvent like ethanol or toluene.[10] 2. Test for product complexation: Before adding the metal salt to the entire batch, perform a small-scale test to see if your quinoline product precipitates upon addition of the metal salt. |
Experimental Protocols
Protocol 1: Selective Precipitation of TPPO with a Non-Polar Solvent
This method is most effective for quinoline products that are soluble in moderately polar solvents and insoluble in non-polar solvents.
-
Concentrate the crude reaction mixture: Remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Dissolve in a minimal amount of a moderately polar solvent: Add a small volume of a solvent like dichloromethane or diethyl ether to dissolve the crude mixture.
-
Induce precipitation: Slowly add a non-polar solvent such as hexanes or pentane with vigorous stirring. The TPPO should precipitate as a white solid.
-
Cool to maximize precipitation: Cool the mixture in an ice bath or refrigerator for 30-60 minutes.
-
Isolate the product: Filter the mixture, washing the collected solid (TPPO) with a small amount of the cold non-polar solvent. The filtrate contains your purified quinoline product. Concentrate the filtrate to isolate the product.
Protocol 2: Removal of TPPO via Complexation with Zinc Chloride (ZnCl₂) in Ethanol
This protocol is advantageous when working with more polar quinoline products that might co-precipitate with TPPO in non-polar solvents.
-
Dissolve the crude mixture in ethanol: If the reaction was not performed in ethanol, dissolve the crude residue in ethanol.
-
Add ZnCl₂ solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. At room temperature, add this solution to the crude mixture. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is a good starting point.[13]
-
Induce precipitation: Stir the mixture. The ZnCl₂(TPPO)₂ complex should precipitate. Scraping the inside of the flask with a glass rod can help induce precipitation.
-
Filter to remove the complex: Collect the precipitate by vacuum filtration.
-
Isolate the product: The filtrate contains the quinoline product. Concentrate the filtrate and slurry the residue with acetone to remove any excess insoluble zinc salts. Filter again and concentrate the acetone filtrate to obtain the purified product.[13]
Protocol 3: Purification via Acid-Base Extraction
This method is ideal for quinoline derivatives, leveraging the basicity of the quinoline nitrogen.
-
Dissolve the crude mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Acidic extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of the organic layer). The protonated quinoline will move to the aqueous layer, while the neutral TPPO remains in the organic layer.
-
Separate the layers: Collect the aqueous layers and discard the organic layer containing TPPO.
-
Basify the aqueous layer: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).
-
Re-extract the product: Extract the basified aqueous layer with fresh dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The deprotonated, neutral quinoline will now be in the organic layer.
-
Isolate the product: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified quinoline product.
Decision-Making Workflow for TPPO Removal
The following diagram provides a logical workflow to guide you in selecting the most appropriate method for removing TPPO from your quinoline synthesis product.
Caption: Decision workflow for selecting a TPPO removal method.
Comparison of TPPO Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Crystallization/Precipitation | - Simple and fast- Scalable- Avoids chromatography | - Product may co-precipitate- May not achieve complete removal | Quinoline products with good solubility in moderately polar solvents and poor solubility in non-polar solvents.[1][14] |
| Column Chromatography/Silica Plug | - High purity can be achieved- Widely applicable | - Can be time-consuming and costly- Not ideal for large-scale purification | Separating quinoline products with a significant polarity difference from TPPO.[7][8] |
| Acid-Base Extraction | - Highly effective for basic compounds- Avoids chromatography- Scalable | - Only applicable to basic quinolines- Can be labor-intensive with multiple extractions | Quinoline derivatives with a basic nitrogen atom.[9] |
| Metal Salt Complexation | - Effective for polar products- Can be a chromatography-free method- High recovery of TPPO | - Potential for product to complex with the metal salt- Requires specific solvents for optimal performance[10] | Polar quinoline products that are difficult to separate by precipitation.[4][6][7][13] |
| Scavenger Resins | - Simple filtration workup- High selectivity for TPPO | - Resins can be expensive- May require longer reaction times | Small-scale reactions or when other methods fail.[10][11][12] |
References
-
Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]
-
Hu, F. H., Wang, L. S., & Cai, S. F. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1382–1384. [Link]
-
American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1966). Crystal and molecular structure of triphenylphosphine oxide. Retrieved from [Link]
-
Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49–56. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PO with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. [Link]
-
ResearchGate. (n.d.). Efficient Scavenging of Ph 3 P and Ph 3 PO with High-Loading Merrifield Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
regioselectivity issues in functionalizing 4-bromo-6-fluoroquinolines
Welcome to the Heterocycle Functionalization Support Center.
Ticket ID: #Q-4Br6F-Regio Subject: Regioselectivity Control in 4-Bromo-6-Fluoroquinoline Functionalization Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Architecture
Before troubleshooting specific failures, we must understand the electronic landscape of your substrate. 4-Bromo-6-fluoroquinoline is a "push-pull" system with distinct zones of reactivity.
-
C4-Position (Bromine): The primary electrophilic site. Activated by the quinoline nitrogen (para-like), making it highly susceptible to SNAr and Pd-catalyzed oxidative addition.
-
C6-Position (Fluorine): Electron-withdrawing but not activated for SNAr (meta to nitrogen). It is generally stable but directs lithiation to C5 (ortho-lithiation).
-
C3-Position: The "Danger Zone." Acidic protons here allow for lithiation, but this often triggers the destructive "Halogen Dance."
-
C2-Position: The primary site for nucleophilic attack (Chichibabin) or radical alkylation (Minisci).
Module 1: The "Halogen Dance" (Lithiation Issues)
User Complaint: "I tried to lithiate at C3 to introduce a formyl group, but I isolated a mixture of 3-bromo-4-formyl and 4-bromo-3-formyl products. My bromine moved."
Diagnosis: You have triggered the Halogen Dance (HD) . In bromo-quinolines, lithiation at C3 (kinetic control) is often followed by a rapid isomerization where the bromine migrates to C3, and the lithium moves to C4 (thermodynamic control). This is driven by the stability of the anion at C4 relative to C3.
The Mechanism of Failure
The base (LDA/LiTMP) removes the C3 proton. The resulting C3-lithio species attacks the C4-Br of a neighboring molecule (or intramolecularly), causing the Br to "dance" to C3.
Figure 1: The Halogen Dance pathway. The kinetic C3-lithio species rearranges to the thermodynamic C4-lithio species, scrambling the substitution pattern.
Troubleshooting Protocol: Freezing the Dance
To functionalize C3 without moving the Br:
-
Temperature is Critical: The isomerization has an activation barrier. You must operate strictly at -78°C or below . If you warm to -40°C, the dance begins.
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less prone to nucleophilic attack on the ring, but more importantly, the steric bulk can kinetically trap the C3-Li species.
-
In-Situ Trapping: Do not stir the lithiated species. Add the electrophile (e.g., DMF, CO2) simultaneously or immediately after the base (Barbier conditions) if possible, or use a flow reactor to minimize the lifetime of the lithiated intermediate.
Module 2: Palladium-Catalyzed Cross-Coupling
User Complaint: "I want to couple at C4 using Suzuki conditions, but I'm seeing significant dehalogenation (H instead of Br) or low yields. Is the Fluorine interfering?"
Diagnosis: The C6-Fluorine is rarely the problem in standard Suzuki couplings. The issue is likely slow oxidative addition leading to hydrodehalogenation, or catalyst poisoning by the basic nitrogen.
Reactivity Hierarchy
| Site | Reactivity | Notes |
| C4-Br | High | Fast oxidative addition. Primary coupling site. |
| C6-F | Very Low | C-F bond is strong (116 kcal/mol). Requires specialized ligands (e.g., BrettPhos) to activate. |
| C2-H | Inert | Inert to Pd(0) under standard conditions. |
Optimized Protocol: C4-Selective Suzuki Coupling
This protocol ensures C4 coupling while preserving the C6-F for later functionalization.
-
Solvent System: 1,4-Dioxane/Water (4:1). The water is crucial for the boronate activation.
-
Base: K2CO3 (mild) or K3PO4 (if steric hindrance is high). Avoid strong alkoxides which can trigger dehalogenation.
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%). The bidentate ligand prevents β-hydride elimination pathways that lead to dehalogenation.
-
Temperature: 80-90°C.
Pro-Tip: If you want to react the C6-F, you must first complete the C4 coupling. Then, switch to a Ni(COD)2/PCy3 system or a highly active Pd-biaryl system (e.g., Pd-RuPhos) to activate the C-F bond.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
User Complaint: "Fluorine is usually a better leaving group than Bromine in SNAr. Why is my nucleophile attacking the Bromine at C4 instead of the Fluorine at C6?"
Diagnosis: You are confusing Leaving Group Ability with Positional Activation . While F- is a better leaving group than Br- in SNAr (due to the high electronegativity of F stabilizing the Meisenheimer complex), the reaction only occurs at positions activated by electron-withdrawing groups (EWG).
-
C4 (Bromine): The ring Nitrogen is para to C4. It can accept the negative charge in the intermediate (Meisenheimer complex). Highly Activated.
-
C6 (Fluorine): The ring Nitrogen is meta to C6. It cannot stabilize the negative charge by resonance. Not Activated.
Visualizing the Selectivity:
Figure 2: SNAr selectivity is dictated by resonance stabilization from the quinoline nitrogen, favoring C4 substitution despite Fluorine's superior leaving group ability.
Module 4: C-H Activation & Radical Functionalization
User Complaint: "I need to alkylate the ring. Where will a Minisci reaction go?"
Diagnosis:
-
Minisci Reaction (Radical): Nucleophilic radicals (generated from carboxylic acids/Ag salts) attack the most electron-deficient position.[1] In quinolines, this is C2 > C4. Since C4 is blocked by Br, the reaction will occur at C2 .
-
Warning: Radical ipso-substitution at C4 (replacing Br) is possible if the radical is very stable, but C2-H abstraction is the standard pathway.
-
-
Pd-Catalyzed C-H Activation (N-Oxide route): If you need to functionalize C8 (the position "behind" the Nitrogen), you cannot do it directly on the parent quinoline.
-
Protocol: Oxidize to the N-Oxide first. Use Pd(OAc)2 to perform C-H arylation. The N-oxide directs the Pd to the C8 position (peri-position), bypassing the usual C2 selectivity [1].
-
Summary of Regioselectivity Rules
| Reagent/Condition | Target Position | Mechanism | Key Constraint |
| Suzuki/Buchwald | C4 | Pd(0) Oxidative Addition | C4-Br reacts first. C6-F is stable. |
| SNAr (Nucleophiles) | C4 | Addition-Elimination | C4 is activated by N. C6 is not. |
| Lithiation (LDA, -78°C) | C3 (then C4) | Deprotonation | Risk of Halogen Dance. Trap immediately. |
| Minisci (Radicals) | C2 | Radical Addition | Requires acidic media.[1] |
| Pd(OAc)2 (on N-Oxide) | C8 | C-H Activation | Requires N-Oxide directing group. |
References
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis. Context: Establishes the protocol for bypassing C2 selectivity to access the C8 position using N-oxide direction.
-
Halogen Dance Rearrangement in Heterocycles. Source: Wikipedia / General Chemical Reviews. Context: Detailed mechanism of the base-catalyzed migration of halogens in quinolines and thiophenes.
-
Regioselective Nucleophilic Aromatic Substitution of Quinazolines and Quinolines. Source: Molecules (MDPI). Context: Explains the electronic factors (LUMO coefficients) that favor C4 substitution over other positions in nitrogen heterocycles.
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci). Source: Journal of the American Chemical Society.[2] Context: While focused on pyridines, this establishes the fundamental regioselectivity of Minisci reactions for electron-deficient heterocycles (C2/C4 selectivity).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometric Profiling of Bromo-Fluoro-Quinolines
Executive Summary
Bromo-fluoro-quinolines (BFQs) represent a critical scaffold in modern drug discovery, serving as potent intermediates for antimalarials, antibacterials (fluoroquinolones), and kinase inhibitors.[1] Their dual-halogen substitution offers a unique "chemical handle" for further functionalization (via Br) while modulating metabolic stability (via F).[1]
However, characterizing BFQs presents a specific analytical challenge: differentiating positional isomers (e.g., 6-bromo-4-fluoroquinoline vs. 4-bromo-6-fluoroquinoline) which often co-elute in synthesis. This guide compares the mass spectrometric (MS) performance of BFQs against mono-halogenated alternatives and details a self-validating protocol for their structural elucidation.
Technical Deep Dive: The BFQ Signature
The Isotopic Fingerprint (The "Anchor")
Unlike standard quinolines, BFQs possess a self-validating isotopic signature due to the presence of Bromine (
-
Observation: The molecular ion (
in EI or in ESI) appears as a distinct doublet separated by 2 Da with near-equal intensity.[1] -
Diagnostic Value: This doublet confirms the presence of exactly one bromine atom. Fluorine does not alter the isotope pattern but shifts the mass defect, allowing high-resolution MS (HRMS) to distinguish BFQs from des-fluoro impurities.
Fragmentation Mechanics: EI vs. ESI
The fragmentation logic differs significantly between ionization modes.[2]
| Feature | Electron Ionization (EI) - GC/MS | Electrospray Ionization (ESI) - LC/MS |
| Primary Ion | ||
| Dominant Loss | Bromine Radical ( | Neutral Acid (HBr or HF) |
| Mechanism | Homolytic cleavage of weak C-Br bond.[1] | Charge-remote or charge-proximate elimination. |
| Resulting Ion |
Expert Insight: In EI, the C-F bond is chemically inert (Bond Dissociation Energy ~116 kcal/mol) compared to C-Br (~68 kcal/mol).[1] Therefore, loss of F is rarely observed in the primary fragmentation of BFQs. If you see
Comparative Analysis: Isomer Differentiation
The core challenge is distinguishing isomers where the Br and F atoms swap positions. Standard MS spectra often look identical. The solution lies in Energy-Resolved Mass Spectrometry (ER-MS) .
The "Proximity Effect" Hypothesis
Fragmentation efficiency depends on the stability of the resulting carbocation.
-
C2/C4 Positions: Halogens at these positions on the quinoline ring are susceptible to nucleophilic displacement and, in the gas phase, are more labile due to the electron-withdrawing nature of the adjacent Nitrogen.
-
C6/C8 Positions: These are electronically isolated on the benzenoid ring.
Comparative Data: Isomer Breakdown
| Feature | 4-Bromo-6-Fluoroquinoline | 6-Bromo-4-Fluoroquinoline |
| Precursor Ion (ESI) | ||
| Primary Fragment | ||
| Fragmentation Energy ( | Lower (Br is activated by N-heterocycle) | Higher (Br is on stable benzene ring) |
| Secondary Fragment | Loss of HCN from Pyridine ring | Loss of HCN from Pyridine ring |
Quantitative Comparison Table
| Parameter | BFQ (Target) | Mono-Bromo Quinoline | Mono-Fluoro Quinoline |
| Molecular Ion Stability | Moderate | Low (Rapid Br loss) | High (Stable C-F bond) |
| Base Peak (EI) | |||
| Neutral Loss (ESI) | HBr (Dominant) | HBr | HF (Rare/High Energy) |
| Specificity | High (Isotope + Mass Defect) | Moderate (Isotope only) | Low (Mass Defect only) |
Experimental Protocol: Self-Validating Workflow
Objective: Unequivocal identification of BFQ isomers using LC-MS/MS.
Step 1: Sample Preparation[1][3][4]
-
Solvent: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 1:100 into 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) for ESI.[1]
-
Step 2: Direct Infusion (The "Scout" Run)[1]
-
Flow Rate: 10 µL/min into ESI source.
-
Scan Range:
100–500.[1] -
Validation Check: Look for the 1:1 doublet at expected MW. If doublet is distorted (e.g., 2:1), suspect interference or dehydrogenation (
).[1]
Step 3: Energy-Resolved MS/MS (The "Fingerprint" Run)[1]
-
Precursor Isolation: Select the
isotope (e.g., 226) with a 1 Da isolation window.[1] -
Collision Energy Ramp: Acquire spectra at CE = 10, 20, 30, 40, 50 eV.
-
Data Analysis: Plot the intensity of the parent ion vs. the fragment ion (
).-
Result: The "Survival Yield" curve. The isomer with the more labile Bromine (usually C2/C4) will decay faster (steeper slope).[1]
-
Visualizations
Fragmentation Pathway (EI Mechanism)[1]
Caption: Figure 1. Characteristic Electron Ionization (EI) fragmentation pathway for Bromo-Fluoro-Quinolines. The loss of the Bromine radical is the primary event, followed by sequential disintegration of the heterocyclic ring.
Isomer Differentiation Workflow
Caption: Figure 2. Decision tree for the structural elucidation of BFQ isomers using Energy-Resolved Mass Spectrometry.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on halogen isotope patterns and homolytic cleavage).
-
Holčapek, M., et al. (2010).[1] "Structural analysis of quinoline derivatives using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link (Detailed mechanisms of quinoline ring fragmentation, specifically HCN loss).
-
Péhou, G., et al. (2021).[1] "Differentiation of Regioisomeric Fluoroquinolines by Mass Spectrometry." Journal of the American Society for Mass Spectrometry. (Specific methodology for using breakdown curves to distinguish positional isomers of halogenated heterocycles).
-
NIST Mass Spec Data Center. "Quinoline, 4-bromo-." NIST Chemistry WebBook. Link (Reference spectra for mono-halogenated quinolines).[1]
Sources
13C NMR spectral data for 4-Bromo-6-fluoro-2-phenylquinoline
The following is a comprehensive Publish Comparison Guide for the 13C NMR spectral data of 4-Bromo-6-fluoro-2-phenylquinoline . This guide is structured to assist researchers in the structural validation of this specific scaffold, comparing it against key synthetic precursors and halogenated analogs.
CAS: 1189105-87-0 | Formula: C₁₅H₉BrFN | MW: 302.14 g/mol
Executive Summary
4-Bromo-6-fluoro-2-phenylquinoline is a critical intermediate in the synthesis of advanced medicinal scaffolds (e.g., IDO inhibitors like Linrodostat) and optoelectronic materials (OLEDs). Its structural integrity relies on the precise arrangement of three functionalities: a phenyl ring at C2, a bromine atom at C4, and a fluorine atom at C6.
This guide provides a detailed 13C NMR spectral analysis , comparing the target compound against its 4-Chloro analog and its 4-Hydroxy precursor . The data highlights the diagnostic "Heavy Atom Effect" of bromine and the characteristic C-F coupling patterns essential for confirmation.
Spectral Analysis & Data Comparison
Diagnostic 13C NMR Data (Predicted Reference)
The following table synthesizes data based on substituent additivity rules and literature values for 2-phenylquinoline derivatives. The presence of Fluorine-19 (spin 1/2) creates distinctive doublet splitting patterns (
Solvent: CDCl₃ | Reference: TMS (0.00 ppm)
| Carbon Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C6 (Ipso-F) | 160.5 | Doublet (d) | ~248 Hz | Direct C-F attachment (Diagnostic). |
| C2 | 157.2 | Singlet (s) | - | Deshielded by N and Phenyl ring. |
| C8a | 146.8 | Doublet (d) | ~2.5 Hz | Quaternary bridgehead. |
| C2' (Ph-Ipso) | 138.5 | Singlet (s) | - | Phenyl ring attachment point. |
| C4 (Ipso-Br) | 134.1 | Singlet (s) | - | Key Marker: Upfield shift vs. Cl analog due to Heavy Atom Effect. |
| C8 | 131.8 | Doublet (d) | ~9 Hz | meta-coupling to F. |
| C7 | 129.5 | Doublet (d) | ~25 Hz | ortho-coupling to F. |
| Ph (meta/para) | 128.8 - 129.2 | Singlet (s) | - | Overlapping phenyl signals. |
| Ph (ortho) | 127.5 | Singlet (s) | - | Phenyl signals. |
| C4a | 126.3 | Doublet (d) | ~9 Hz | meta-coupling to F. |
| C3 | 124.8 | Singlet (s) | - | beta-position to Br; shielded relative to quinoline. |
| C5 | 109.5 | Doublet (d) | ~25 Hz | Key Marker: Highly shielded doublet (ortho to F). |
Comparative Analysis: Target vs. Alternatives
To confirm the synthesis, researchers must distinguish the product from its precursor (4-OH) and potential analogs (4-Cl).
| Feature | Target: 4-Br-6-F-2-Ph-Quinoline | Alt A: 4-Cl-6-F-2-Ph-Quinoline | Alt B: 4-OH Precursor (Tautomer) |
| C4 Shift | ~134 ppm (C-Br) | ~142 ppm (C-Cl) | ~176 ppm (C=O / C-OH) |
| C3 Shift | ~124 ppm | ~120 ppm | ~108 ppm (Enone character) |
| C5 Shift | ~109 ppm (d) | ~106 ppm (d) | ~110 ppm (d) |
| Validation | Upfield C4 confirms Bromination. | Downfield C4 indicates Chlorination (impurity). | Extreme Downfield C4 indicates unreacted starting material. |
Technical Insight: The C4 carbon in the bromo-derivative resonates significantly upfield compared to the chloro-analog due to the Heavy Atom Effect of Bromine.[1] This diamagnetic shielding is the most reliable way to distinguish the 4-Br product from a 4-Cl impurity (often formed if POCl₃ is used without HBr).
Experimental Protocols
Synthesis & Sample Preparation
Objective: Synthesize 4-Bromo-6-fluoro-2-phenylquinoline from 6-fluoro-2-phenylquinolin-4(1H)-one.
-
Reagents: 6-fluoro-2-phenylquinolin-4(1H)-one (1.0 eq), POBr₃ (1.5 eq), Anisole (solvent/additive).
-
Reaction: Reflux at 140°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with ice water. Neutralize with NaHCO₃. Extract with DCM.
-
Purification: Recrystallization from Ethanol or Column Chromatography (SiO₂).
-
NMR Sample: Dissolve 20 mg of dried solid in 0.6 mL CDCl₃ . Filter through a cotton plug if insoluble particulates remain.
NMR Acquisition Parameters
To resolve the C-F coupling and quaternary carbons (C2, C4, C6, C8a), standard parameters must be modified.
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds . (Essential for quaternary carbons C4 and C6 to relax).
-
Scans (NS): Minimum 1024 scans (due to splitting of signal intensity by Fluorine).
-
Spectral Width: 240 ppm (to capture C6 doublet and potential C=O impurities).
Visualization of Structural Logic
Synthesis & Validation Workflow
The following diagram illustrates the transformation and the critical NMR checkpoints.
Caption: Synthesis pathway and critical NMR checkpoints for distinguishing the target from precursors and chloro-analogs.
C-F Coupling Connectivity
This diagram visualizes how the Fluorine atom at C6 splits the signals of neighboring carbons.
Caption: Diagnostic C-F coupling network. The magnitude of J-coupling confirms the position of the Fluorine atom.
References
-
Fraunhoffer, K. et al. "Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor."[2] Organic Process Research & Development, 23(11), 2482–2498 (2019).[2] [Link]
-
Turlapati, S. et al. "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones." Organic Communications, 16:2, 117-124 (2023).[3] (Reference for general quinoline shift trends). [Link]
-
ChemSynthesis. "4-bromo-6,8-difluoroquinoline Synthesis and Properties." ChemSynthesis Database. [Link]
-
LibreTexts. "13.10: Characteristics of 13C NMR Spectroscopy." Chemistry LibreTexts. [Link]
Sources
A Comparative Analysis of the Melting Points of 4-Bromoquinoline and 4-Chloroquinoline for Pharmaceutical Development
For researchers and professionals in drug development and synthetic organic chemistry, the physical properties of intermediates and final compounds are of paramount importance. Among these, the melting point is a critical parameter, influencing purification, formulation, and storage. This guide provides an in-depth comparison of the melting points of two key halogenated heterocycles: 4-bromoquinoline and 4-chloroquinoline. These compounds are valuable synthons in the creation of a wide array of pharmaceuticals, and understanding their fundamental properties is essential for efficient and effective research and development.[1]
Executive Summary
A comparative analysis of 4-bromoquinoline and 4-chloroquinoline reveals a nuanced interplay of intermolecular forces that results in very similar melting points. While the larger, more polarizable bromine atom in 4-bromoquinoline leads to stronger London dispersion forces, the greater electronegativity of the chlorine atom in 4-chloroquinoline results in more significant dipole-dipole interactions. The near-identical melting point ranges of these two compounds underscore the delicate balance of these competing forces and the critical role of crystal lattice packing in determining the final melting point.
Data Presentation: A Head-to-Head Comparison
The physical properties of 4-bromoquinoline and 4-chloroquinoline are summarized in the table below, providing a clear, quantitative comparison.
| Property | 4-Bromoquinoline | 4-Chloroquinoline |
| Molecular Formula | C₉H₆BrN | C₉H₆ClN |
| Molecular Weight | 208.05 g/mol | 163.61 g/mol [1] |
| Melting Point | 29-34 °C[2][3][4] | 28-31 °C[1][5][6], 34.5 °C[7][8] |
| Appearance | Light yellow solid[2] | Colorless liquid to solid[1] |
The Science Behind the Numbers: Intermolecular Forces and Crystal Packing
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[9] The stronger these forces, the more energy (and thus higher temperature) is required to overcome them. For 4-bromoquinoline and 4-chloroquinoline, the key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.
The Role of Halogen Substitution
The identity of the halogen atom at the 4-position of the quinoline ring is the primary determinant of the differences in intermolecular forces between these two molecules.
-
London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles.[10] The strength of these forces increases with the number of electrons and the polarizability of the molecule.[9][11] Bromine, being larger and having more electrons than chlorine, is more polarizable. This leads to stronger London dispersion forces in 4-bromoquinoline compared to 4-chloroquinoline.[10]
-
Dipole-Dipole Interactions: The carbon-halogen bond in both molecules is polar due to the difference in electronegativity between carbon and the halogen. Chlorine is more electronegative than bromine, resulting in a more polar C-Cl bond compared to the C-Br bond.[12] This stronger bond dipole in 4-chloroquinoline leads to more potent dipole-dipole interactions between molecules.
The observed melting points suggest that the stronger London dispersion forces in 4-bromoquinoline are counterbalanced by the stronger dipole-dipole interactions in 4-chloroquinoline.
Experimental Protocol: Determination of Melting Point
Accurate determination of the melting point is crucial for compound characterization. The following is a standard protocol for this procedure.
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown sample, perform a rapid heating to get an approximate melting range.
-
For a more accurate determination, heat rapidly to about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Reporting: Report the melting point as a range (e.g., 29-31 °C).
Conclusion and Practical Implications
The melting points of 4-bromoquinoline and 4-chloroquinoline are remarkably similar, with overlapping ranges. This indicates that for many standard laboratory applications, the choice between these two reagents based on their melting points is negligible. However, for processes where precise temperature control is critical, such as in certain crystallization or formulation protocols, the subtle differences may become relevant.
Ultimately, the decision to use 4-bromoquinoline versus 4-chloroquinoline in a synthetic route will likely be driven by other factors such as reactivity in subsequent steps (where the C-Br bond is generally more reactive in cross-coupling reactions), cost, and availability.[13] This guide provides the foundational physical data to inform these more complex decisions in the drug development pipeline.
References
-
iChemical. (n.d.). 4-Chloroquinoline, CAS No. 611-35-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]
-
Chemical Point. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
SLS Ireland. (n.d.). 4-Bromoquinoline, 95%. Retrieved from [Link]
-
Rečnik, S., et al. (2022). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 27(21), 7285. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]
-
Quora. (2020). Why the melting and boiling point of halogen increases down the group although metallic character increase down the group?. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. Introductory Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]
-
Unraveling the Trends in Melting and Boiling Points of Elements: A Comprehensive Practical Investigation. (2023). Journal of Chemical Education. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 4-Chloroquinoline, CAS No. 611-35-8 - iChemical [ichemical.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloroquinoline [webbook.nist.gov]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. practical-science.com [practical-science.com]
- 12. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
